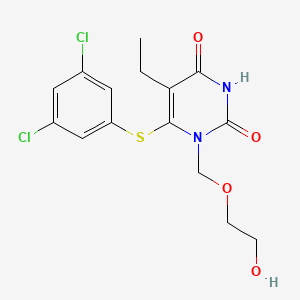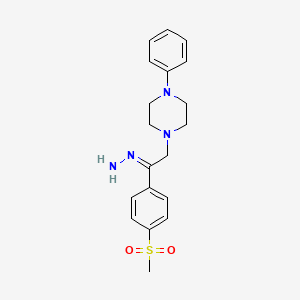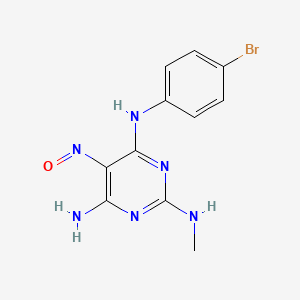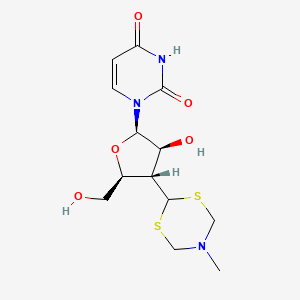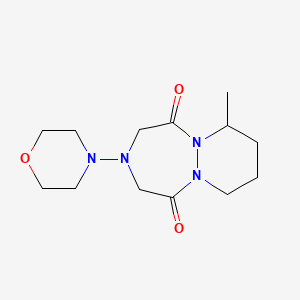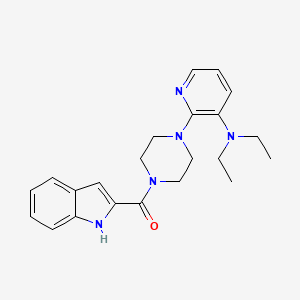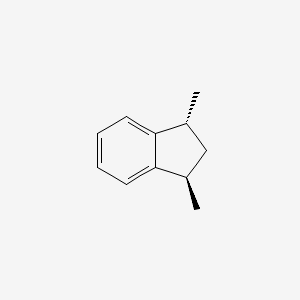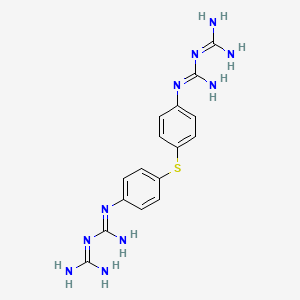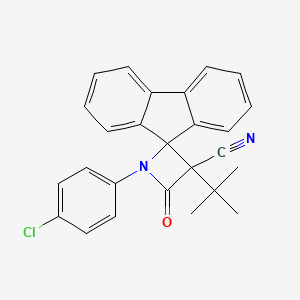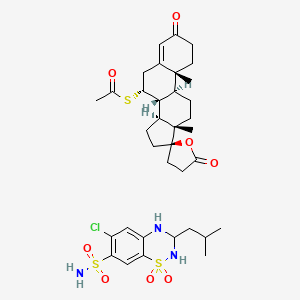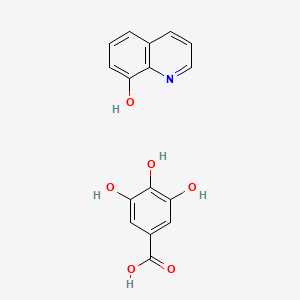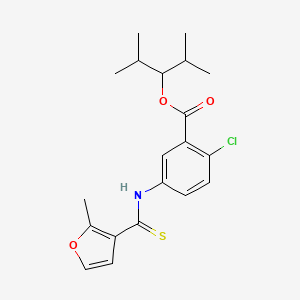
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-ethanediamine core linked to two 3-(3,4,5-trimethoxyphenyl)-2-propenoate groups, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) typically involves the reaction of 1,2-ethanediamine with 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
化学反应分析
Types of Reactions
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as those involved in inflammation or oxidative stress.
相似化合物的比较
Similar Compounds
- 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3,4,5-trimethoxyphenyl)
- 3-(3,4,5-Trimethoxyphenyl)acrylic acid - 1,2-ethanediamine (2:1)
Uniqueness
1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties
属性
CAS 编号 |
110326-33-5 |
|---|---|
分子式 |
C26H36N2O10 |
分子量 |
536.6 g/mol |
IUPAC 名称 |
ethane-1,2-diamine;(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/2C12H14O5.C2H8N2/c2*1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;3-1-2-4/h2*4-7H,1-3H3,(H,13,14);1-4H2/b2*5-4+; |
InChI 键 |
PQQGLPCUWGYXJZ-WDTNTSJCSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.C(N)CN |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


